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Dibromophenylphosphine

Cat. No.: B172495
CAS No.: 1073-47-8
M. Wt: 267.89 g/mol
InChI Key: SDJKREQSNPYHJT-UHFFFAOYSA-N
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Description

Significance in Contemporary Organophosphorus Synthesis

Dibromophenylphosphine serves as a critical precursor in the construction of diverse organophosphorus compounds. nih.govumn.eduthieme.de Its utility stems from the high reactivity of the P-Br bonds, which can be readily cleaved and substituted, allowing for the introduction of new functionalities at the phosphorus center.

One of the notable applications of this compound is in the synthesis of phospholes, which are phosphorus analogs of cyclopentadienes. For instance, it reacts with 1,3-dienes in a [4+1] cyclization reaction to form dihydrophosphole oxides after workup. researchgate.net A two-step procedure involving the reaction of this compound with 2,3-diphenylbuta-1,3-diene in the presence of copper(II) stearate (B1226849) yields 1,3,4-triphenylphosphole. researchgate.net This method is a more convenient and economical alternative to previously reported multi-step syntheses. researchgate.net

Furthermore, this compound is instrumental in the design and synthesis of specialized phosphine (B1218219) ligands. unm.edunih.govnih.gov These ligands are crucial components of transition metal catalysts used in a variety of organic transformations. The phenyl group of this compound can be modified, and the bromine atoms can be replaced by various organic groups to fine-tune the steric and electronic properties of the resulting phosphine ligand, thereby influencing the activity and selectivity of the catalyst. ethz.ch

The table below summarizes some key physical and chemical properties of this compound.

PropertyValue
CAS Number 1073-47-8 guidechem.com
Molecular Formula C6H5Br2P guidechem.com
Molecular Weight 267.886 g/mol guidechem.com
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Solubility Soluble in solvents like carbon disulfide guidechem.com

Historical Context of P-Br Bond Reactivity in Phosphines

The study of the reactivity of phosphorus-halogen bonds, including the P-Br bond, has a long history in organic and inorganic chemistry. Early investigations into the reactions of phosphorus halides laid the groundwork for their use as versatile reagents. The inherent polarity and lability of the P-Br bond make it susceptible to cleavage by nucleophiles, a characteristic that has been exploited in numerous synthetic applications. researchgate.netbritannica.comacs.org

A classic example that provides historical context for the reactivity of phosphorus bromides is the Hell-Volhard-Zelinsky reaction, first reported in the late 19th century. masterorganicchemistry.com While this reaction primarily uses phosphorus tribromide (PBr₃) to brominate the α-carbon of carboxylic acids, it demonstrates the fundamental reactivity of the P-Br bond in converting a hydroxyl group into a good leaving group, which is a foundational concept in organophosphorus chemistry. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through the formation of an acyl bromide, highlighting the ability of P-Br compounds to act as halogenating agents. masterorganicchemistry.com

Early studies also focused on simple substitution reactions where the bromine atoms in compounds like this compound are replaced by other groups through reactions with organometallic reagents or alcohols. These foundational studies established the P-Br bond as a reliable functional group for the elaboration of phosphorus-containing molecules. The development of methods for the controlled, stepwise substitution of the bromine atoms has been a significant area of research, enabling the synthesis of a wide range of phosphines with tailored properties.

Scope and Research Trajectories for this compound

The ongoing research involving this compound is expanding its applications into new areas of catalysis and materials science. rsc.orgmdpi.comlidsen.comtue.nl In catalysis, the focus is on designing novel phosphine ligands derived from this compound for use in cross-coupling reactions, hydrogenations, and other transition metal-catalyzed processes. nih.gov The ability to tune the electronic and steric properties of the resulting phosphine by replacing the bromine atoms allows for the optimization of catalyst performance for specific applications.

In the field of materials science, this compound is a valuable precursor for the synthesis of π-conjugated organophosphorus materials. researchgate.netrsc.org For example, it is used to create phosphole-based oligomers and polymers which are being investigated for their potential use in electroluminescent devices and as sensors. The incorporation of the phosphorus atom into a conjugated system can impart unique photophysical and electrochemical properties to the material. Research in this area is focused on developing new synthetic methodologies to control the structure and properties of these materials. For instance, the synthesis of 1,3,4-triphenylphosphole from this compound is a step toward functional π-conjugated organophosphorus materials. researchgate.net

The table below presents a selection of reactions involving this compound, highlighting its role as a precursor.

Reactant(s)Reagent(s)ProductApplicationReference
2,3-diphenylbuta-1,3-dieneCopper(II) stearate, n-Hexane1,3,4-triphenylphospholeSynthesis of phosphole derivatives researchgate.net
NorbornadieneAqueous workuptrans-4-phenyl-4-phosphatetracyclo[3.3.0.02,8.03,6]octane 4-oxideSynthesis of tetracyclic phosphine oxides lookchem.com
1,3-dienesP(OMe)31-hydroxy-2,5-dihydrophosphole 1-oxidesSynthesis of five-membered P-containing heterocycles researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2P B172495 Dibromophenylphosphine CAS No. 1073-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibromo(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2P/c7-9(8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJKREQSNPYHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333742
Record name Dibromophenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-47-8
Record name Dibromophenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies Utilizing Dibromophenylphosphine

Cyclization Reactions

Dibromophenylphosphine is a key precursor in several types of cyclization reactions, leading to the formation of five-membered phosphorus heterocycles. These reactions provide versatile pathways to novel organophosphorus compounds with unique electronic and structural properties.

McCormack-Type Reactions with 1,3-Dienes

The McCormack reaction is a well-established method for synthesizing phospholenium cations, which are precursors to phospholes. wikipedia.org This reaction involves the cycloaddition of a 1,3-diene with a dihalophosphine, such as this compound. wikipedia.orgethz.ch

The reaction of this compound with 1,3-dienes proceeds via a [4+2] cycloaddition to form a 2,5-dihydro-1H-phosphole adduct. Subsequent dehydrohalogenation of this intermediate yields the corresponding 1H-phosphole. Dibromophosphines are noted to react faster than their chloro-analogs and tend to exclusively produce the 2,5-dihydro-1H-phosphole isomers, which are more suitable for the synthesis of 1H-phospholes. For instance, the reaction of 2,3-diphenylbuta-1,3-diene with this compound is a key step in a two-step synthesis of 1,3,4-triphenylphosphole. researchgate.net

Reaction of 2,3-diphenylbuta-1,3-diene with this compound

Reactant 1 Reactant 2 Product Reference

The kinetics of the McCormack reaction can be significantly influenced by reaction conditions. While the reaction can be slow at atmospheric pressure, the application of high pressure (up to 700 MPa) dramatically accelerates the cycloaddition process. Specifically, for this compound, reaction times can be drastically reduced to as little as 10 hours under high-pressure conditions of 4-5 kbar. ethz.ch

Effect of Pressure on McCormack-Type Reactions

Reactant Condition Reaction Time Reference
Formation of Phospholes

Fagan-Nugent-Type Reactions with Metallated 1,3-Dienes

An alternative to the McCormack reaction is the Fagan-Nugent-type reaction, which utilizes metallated 1,3-dienes. ethz.ch This method involves the reaction of zirconacyclopentadienes, prepared from the coupling of two alkyne molecules with a low-valent zirconocene (B1252598) species, with main group element halides like this compound. nih.gov This approach provides a versatile route to a variety of metalloles, including phospholes, particularly those containing heavier p-block elements. nih.gov While effective, these reactions can sometimes result in low yields and require long reaction times. nih.gov

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via Phosphole-Containing Intermediates

Phosphole derivatives serve as crucial building blocks for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) containing phosphorus atoms. rsc.orgnih.govbeilstein-journals.org These P-doped PAHs exhibit unique electronic and photophysical properties, making them interesting targets for materials science. rsc.orgbeilstein-journals.org

A significant area of research involves the synthesis of hybrid systems that incorporate both phosphole and thiophene (B33073) rings. rsc.orgresearchgate.netresearchmap.jp These materials combine the distinct electronic characteristics of both heterocycles. researchmap.jpkyoto-u.ac.jp The synthesis of these hybrid PAHs can be achieved by first constructing a phosphole ring using methods like the Fagan-Nugent reaction, followed by ring-closure reactions to build the extended aromatic system. rsc.orgresearchgate.net For example, dialkynes can be converted to their corresponding phospholes, which are then subjected to Scholl conditions to induce cyclization and form the final phosphole-thiophene PAH. rsc.org However, in some cases, the full cyclization is not achieved, leading to asymmetric PAHs. rsc.orgresearchgate.net

Synthesis of Phosphole-Thiophene PAHs

Starting Material Reaction Type Intermediate Final Product Reference
Dialkynes Fagan-Nugent Reaction σ3,λ3-phospholes Thiooxophospholes (after oxidation) rsc.org

Formation of Pyrazoloazaphosphinines

The synthesis of pyrazoloazaphosphinine derivatives can be achieved through the reaction of this compound with appropriately substituted indoline (B122111) compounds. For instance, the reaction of 3-amino-4-(2-phenyl-2-thioxoethylidene)indolines with this compound in the presence of a base such as triethylamine (B128534) in dichloromethane (B109758) leads to the formation of pyrazoloazaphosphinines. This cyclization proceeds by the simultaneous reaction at two nucleophilic centers within the indoline derivative with the phosphorus dihalide, constructing the final heterocyclic framework. researchgate.net

Ring Closure in Pyrrolo[3,4-d]diazaphosphinines

While specific examples for the synthesis of pyrrolo[3,4-d]diazaphosphinines using this compound are not extensively documented in the reviewed literature, the formation of related diazaphosphinine systems highlights its utility in such ring closures. For example, this compound has been successfully employed in the synthesis of 4,5-dihydrobenzo[e]imidazo[2,1-c] researchgate.netCurrent time information in Bangalore, IN.d-nb.infodiazaphosphinine derivatives. This reaction involves the direct phosphorylation of a substituted 1-(4-chlorophenylcarboxamido)-2-(1H-1-imidazolyl)-5-trifluoromethylbenzene in a basic medium. The this compound reacts with nucleophilic centers in the substrate to form the tricyclic diazaphosphinine structure. researchgate.net This methodology demonstrates the potential of this compound for the synthesis of various diazaphosphinine-containing heterocyclic systems.

[4C+1P] Cyclization Approaches with Dienes

This compound is a key reagent in [4C+1P] cyclization reactions with 1,3-dienes to form five-membered phosphole rings. A notable example is the synthesis of 1,2,5-triphenylphosphole. A two-step procedure starting from 2,3-diphenylbuta-1,3-diene and this compound has been reported as a more convenient and economical method compared to earlier multi-step syntheses. researchgate.net The reaction likely proceeds through the formation of a dihalophospholene intermediate, which is subsequently dehydrohalogenated to yield the aromatic phosphole. This type of cyclization is a fundamental method for constructing the phosphole core. wikipedia.org

ReactantsProductReaction TypeReference
2,3-Diphenylbuta-1,3-diene, this compound1,2,5-Triphenylphosphole[4C+1P] Cyclization researchgate.net

Generation of Three-, Four-, and Five-Membered Cyclophosphines

The synthesis of small-ring cyclophosphines from this compound has been explored, with varying degrees of success depending on the ring size.

Three-Membered Rings: The synthesis of three-membered phosphirane rings directly from this compound is not a commonly reported transformation in the surveyed literature.

Four-Membered Rings: The formation of four-membered phosphetane (B12648431) derivatives has been documented. For instance, the reaction of this compound with norbornadiene, followed by an aqueous workup, yields trans-4-phenyl-4-phosphatetracyclo[3.3.0.02,8.03,6]octane 4-oxide, a complex phosphetane oxide system, albeit in low yield. researchgate.net This reaction demonstrates a [2+2] cycloaddition type pathway.

Five-Membered Rings: As discussed in section 2.1.6, the [4C+1P] cyclization of this compound with 1,3-dienes is a well-established route to five-membered phospholes. researchgate.netwikipedia.org

Ring SizeReactant(s)Product TypeReference
FourThis compound, NorbornadienePhosphetane oxide derivative researchgate.net
FiveThis compound, 1,3-DienesPhosphole researchgate.netwikipedia.org

Functionalization and Derivatization Reactions

Beyond its use in constructing heterocyclic cores, this compound and its derivatives can undergo further reactions to introduce new functional groups.

Hydrolysis Reactions and Byproduct Generation

The handling of this compound and its reaction intermediates requires consideration of their sensitivity to hydrolysis. In synthetic procedures involving this compound, aqueous workup steps can lead to the hydrolysis of P-Br bonds. For example, in the reaction with isoprene (B109036), the resulting intermediate is hydrolyzed to produce the corresponding phosphine (B1218219) oxide. The reaction of this compound with isoprene at 60°C is nearly complete within thirty minutes, and subsequent hydrolysis of the reaction mixture yields the phosphacyclopentene oxide. google.com The phosphorus-halogen bonds are readily converted to P-OH groups, which may exist in tautomeric equilibrium with the corresponding phosphine oxide.

Conversion to Organolithium Reagents and Subsequent Functionalization

While direct monolithiation of this compound is not extensively detailed, the generation of organolithium reagents from related phosphole derivatives and their subsequent functionalization is a known strategy. For example, phospholes can be deprotonated to form lithium phospholides, which are then reacted with various electrophiles. researchgate.net This suggests a potential pathway for the functionalization of this compound through a lithium-halogen exchange reaction. The selective monolithiation of similar dihaloaromatic compounds, such as 2,2'-dibromobiphenyl, using n-butyllithium in a microflow system has been achieved, allowing for subsequent reaction with electrophiles. d-nb.info This technique could potentially be applied to this compound to generate a phenylphosphinolithium species, which could then be trapped with an electrophile to introduce a new substituent on the phosphorus atom. The resulting monobromophosphine could then be subjected to a second lithiation and reaction with another electrophile to create unsymmetrically substituted phosphines.

Starting MaterialReagentIntermediateSubsequent ReactionProductReference
Phospholen-BuLiLithium phospholideReaction with electrophileFunctionalized phosphole researchgate.net
2,2'-Dibromobiphenyln-BuLiMonolithiated biphenyl (B1667301)Reaction with electrophileMonosubstituted bromobiphenyl d-nb.info

Synthesis of Phosphine Oxides and Sulfides

This compound is an indirect but crucial precursor for the synthesis of various phosphine oxides and sulfides, particularly phosphole oxides and sulfides. The general route involves the initial synthesis of a phosphole from this compound, which is then subjected to oxidation or sulfuration.

For example, 1,2,5-triphenylphosphole can be synthesized via the thermal reaction of this compound with 1,4-diphenyl-substituted 1,3-dienes. The resulting phosphole can then be oxidized to the corresponding 1,2,5-triphenylphosphole oxide. rsc.org The oxidation of the phosphorus center in phospholes can be achieved using various oxidizing agents, such as hydrogen peroxide. rsc.org Similarly, phosphole sulfides can be prepared by reacting the phosphole with elemental sulfur (S₈). researchgate.netacs.org

The properties and reactivity of these phosphole oxides and sulfides are of significant interest. For instance, the dimerization of phosphole oxides can occur stereospecifically. acs.org The electronic properties of phosphole-based systems can be tuned by oxidation of the phosphorus atom. researchgate.net

The following table provides examples of phosphine oxides and sulfides synthesized from precursors derived from this compound.

PrecursorReagentProductReference
1,2,5-Triphenyl-1H-phospholeMetal Carbonyls1,2,5-Triphenylphosphole oxide metal carbonyl complex rsc.org
1-Phenylphosphole DimerSulfur (S₈)Dimeric phosphole sulfide (B99878) acs.org
3,4-EthylenedithiaphospholeSulfur (S₈) or Oxygen (O₂)3,4-Ethylenedithiaphosphole sulfide or oxide researchgate.net
1,2,3,4,5-Pentaphenyl-2,5-dihydro-phospholeOxidation1,2,3,4,5-Pentaphenyl-2,5-dihydro-phosphole-1-oxide (H₂PPPO) researchgate.net
P-hydroxybinaphthylphospholeSulfurationP-hydroxybinaphthylphosphole-sulfide researchgate.net

Formation of Phosphonous Diamides through Amine Addition

Dihalophosphines, such as this compound, are reactive towards nucleophilic substitution by amines. The reaction of this compound with primary or secondary amines is expected to yield phosphonous diamides. In this reaction, the amine acts as a nucleophile, displacing the bromide ions from the phosphorus center. Typically, two equivalents of the amine are required per P-Br bond: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen bromide formed during the reaction. Alternatively, an external non-nucleophilic base can be used.

The general reaction proceeds as follows:

PhPBr₂ + 4 R¹R²NH → PhP(NR¹R²)₂ + 2 [R¹R²NH₂]⁺Br⁻

This type of reaction provides a direct route to aminophosphines, which are valuable ligands in coordination chemistry and catalysis. The specific conditions, such as solvent and temperature, would depend on the reactivity of the amine used. While direct literature examples specifically detailing the reaction of this compound to form phosphonous diamides are not prevalent in the provided search results, the synthesis of amides from acid chlorides and amines is a well-established analogous transformation. orgosolver.comlibretexts.org The reaction of acid anhydrides with amines to form amides also follows a similar nucleophilic acyl substitution mechanism. libretexts.org

Reductive Cleavage of P-Phenyl Bonds for Further Chemical Transformation

A key synthetic strategy involving derivatives of this compound is the reductive cleavage of the phosphorus-phenyl (P-Ph) bond. This methodology is particularly powerful for the functionalization of P-phenyl substituted phospholes, which are readily prepared from this compound. researchgate.netresearchgate.net

The cleavage of the P-Ph bond is typically achieved using strong reducing agents, most commonly alkali metals like lithium, sodium, or potassium, in solvents such as liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net This reaction generates a highly reactive phospholide anion and a phenyl anion. The phospholide anion can then be trapped with various electrophiles to introduce a wide range of substituents at the phosphorus atom, as detailed in section 2.2.3.

The success of the cleavage reaction can depend on the nature of the substituents on the phenyl ring and the specific reducing agent employed. researchgate.net For instance, the reductive cleavage of functionalized triphenylphosphines with Na/NH₃ or Li/THF is highly dependent on the functional group present. researchgate.net In the context of P-phenylphospholes, this cleavage is a cornerstone for creating diversity in phosphole chemistry. researchgate.netresearchgate.net This method allows for the synthesis of phospholes with various P-substituents that might be difficult to access through direct synthesis.

This reductive cleavage provides a strategic disconnection in the synthesis of complex phosphine ligands and materials, where the phenyl group acts as a convenient and readily available starting substituent that can be replaced later in the synthetic sequence.

Reaction Mechanisms and Catalytic Pathways Involving Dibromophenylphosphine

Mechanistic Elucidation of Cyclization Processes

Cyclization reactions are fundamental in organic synthesis for creating ring structures, which are prevalent in natural products and pharmaceuticals. numberanalytics.com Dibromophenylphosphine serves as a key reagent in certain cyclization pathways.

One notable example is its reaction with 1,4-diphenylbutadiene (B12783726) to synthesize 1,2,5-triphenylphosphole. ethz.ch This transformation can be achieved at elevated temperatures without a solvent, leading to the formation of the phosphole in under three hours. ethz.ch High pressure (4-5 kbar) can significantly reduce reaction times for other, typically slower, acylphosphine syntheses. ethz.ch

The cyclization of ethylideneindolines with this compound occurs at two nucleophilic carbon centers, resulting in the formation of pyrazoloazaphosphinines. This reaction is effectively carried out in dichloromethane (B109758) with triethylamine (B128534) acting as a base. clockss.org

Furthermore, the reaction of 2,4-dimethylpenta-1,4-diene with this compound in the presence of aluminum bromide yields 1,1,3-trimethylbut-3-enyl(phenyl)phosphinic bromide, which subsequently transforms into 3,3,5,5-tetramethyl-2-phenyl-1,2-oxaphospholane 2-oxide. researchgate.net

The table below summarizes key cyclization reactions involving this compound.

Table 1: Cyclization Reactions Involving this compound

Reactants Catalyst/Conditions Product Reference
1,4-Diphenylbutadiene, this compound High temperature, no solvent 1,2,5-Triphenylphosphole ethz.ch
Ethylideneindolines, this compound Triethylamine, Dichloromethane Pyrazoloazaphosphinines clockss.org
2,4-Dimethylpenta-1,4-diene, this compound Aluminum bromide 3,3,5,5-Tetramethyl-2-phenyl-1,2-oxaphospholane 2-oxide researchgate.net

Photoredox-Catalyzed Activation Pathways

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of reactive intermediates through single-electron transfer (SET) processes. princeton.edursc.org These reactions are often initiated by photoactive catalysts, such as iridium(III) and ruthenium(II) complexes, which absorb visible light. ethz.ch

Iridium(III) complexes are frequently employed as photocatalysts due to their favorable photophysical and electrochemical properties. researchgate.net Upon irradiation with visible light, these catalysts can be excited to a long-lived triplet state, allowing them to participate in SET reactions with organic substrates. ethz.ch The redox potentials of these catalysts can be fine-tuned by modifying their ligands. ethz.ch For example, complexes like tris(2-phenylpyridinato-C2,N)iridium(III) ([Ir(ppy)3]) are commonly used. ethz.ch The choice of photocatalyst is critical, as different catalysts can lead to varying reaction efficiencies and even different products. nih.gov In some instances, the photocatalyst's chirality can influence the stereochemical outcome of the reaction, especially when used in tandem with a chiral co-catalyst. escholarship.org

While direct evidence for the formation of diphosphenes from this compound via a parent-child photoredox pathway is not explicitly detailed in the provided context, the general principles of photoredox catalysis can be applied to hypothesize such a transformation. The formation of diphosphenes from primary phosphines and germanium tetrachloride has been observed to yield stable diphosphenes with bulky substituents, whereas smaller substituents tend to form cyclic oligomers. ethz.ch A parent-child reaction pathway in a photoredox context could involve the initial reduction of this compound by an excited photocatalyst to generate a phenylphosphinidene radical anion. This reactive intermediate could then react with another molecule of this compound or a related species in a "child" step to form a P-P bond, ultimately leading to a diphosphene (B14672896) after further reduction and elimination steps.

Electron Transfer Dynamics in Photoredox Cycles

Transition Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. enscm.fr this compound and its derivatives can act as ligands for the palladium catalyst in these reactions, influencing the catalyst's activity and selectivity.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org Phosphine (B1218219) ligands, such as those derived from this compound, can stabilize the palladium catalyst and modulate its reactivity.

Suzuki Coupling: The Suzuki coupling reaction joins an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.org The mechanism involves oxidative addition, transmetalation from the organoboron species to the palladium center, and reductive elimination. wikipedia.org The choice of phosphine ligand is crucial for the efficiency of the Suzuki reaction, affecting both the rate and the scope of the transformation. nih.govnih.gov For instance, bulky biaryl phosphine ligands have been shown to be effective in challenging coupling reactions. nih.gov

C-H Activation: Palladium-catalyzed C-H activation is a growing field that allows for the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesis. youtube.com While direct examples involving this compound as a ligand in C-H activation are not explicitly detailed in the provided context, phosphine ligands are known to play a significant role in these transformations. The mechanism can vary, but often involves coordination of the palladium catalyst to a directing group, followed by C-H bond cleavage via concerted metalation-deprotonation or oxidative addition. youtube.com

The table below provides a general overview of the key steps in these palladium-catalyzed reactions.

Table 2: Key Steps in Palladium-Catalyzed Coupling Reactions

Reaction Key Mechanistic Steps Role of Phosphine Ligand
Heck Reaction Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination Stabilizes Pd catalyst, influences reactivity and selectivity
Suzuki Coupling Oxidative Addition, Transmetalation, Reductive Elimination Stabilizes Pd catalyst, facilitates transmetalation and reductive elimination, influences reaction scope
C-H Activation Coordination, C-H Cleavage (e.g., CMD, Oxidative Addition), Functionalization, Catalyst Regeneration Directs reaction, stabilizes intermediates, influences regioselectivity and efficiency

Copper-Catalyzed Processes

While specific examples detailing the use of this compound as a ligand in copper-catalyzed reactions are not extensively documented in peer-reviewed literature, the principles of copper catalysis with analogous phosphine ligands provide a framework for understanding its potential role. Copper complexes are versatile catalysts for a variety of transformations, including cross-coupling reactions to form carbon-heteroatom and carbon-carbon bonds. The reactivity in these systems is highly dependent on the nature of the ancillary ligands, which influence the solubility, stability, and catalytic activity of the copper center.

In the context of C-P cross-coupling reactions, copper(I) salts have been shown to be effective catalysts. For instance, the Hirao reaction, which couples secondary phosphine oxides with aryl halides, can be catalyzed by copper(I) salts such as CuBr or CuCl under microwave irradiation. semanticscholar.org Mechanistic studies suggest that the ligation of phosphine oxides and amine bases to the copper(I) center is crucial for the catalytic cycle, which is thought to proceed through a Cu(I) → Cu(III) oxidative addition step. semanticscholar.org Although not involving this compound directly, these findings highlight the potential for P-ligands to facilitate copper-catalyzed transformations.

The synthesis of phosphole derivatives, which can be accessed from precursors like this compound, and their subsequent use as ligands for copper has been explored. For example, 2,5-di(2-quinolyl)-1-phenylphosphole has been used to synthesize trigonal copper(I)-phosphole complexes. chemrxiv.org These studies, while focused on the photophysical properties of the resulting complexes, demonstrate the feasibility of coordinating phosphole ligands to copper centers. chemrxiv.orgnih.gov The electronic properties of such phosphole ligands can be tuned, which in turn would influence the catalytic activity of the copper complex. For instance, electron-withdrawing groups on the phosphine ligand can enhance certain catalytic activities in copper-catalyzed hydroboration reactions by stabilizing the migratory insertion transition state through π-π interactions. chemrxiv.org

A proposed general mechanism for a copper-catalyzed cross-coupling reaction involving a phosphine ligand is depicted below. The cycle typically initiates with the coordination of the phosphine ligand to the copper(I) precursor.

Table 1: Proposed General Steps in Copper-Catalyzed Cross-Coupling with a Phosphine Ligand

StepDescription
1. Ligand Association A phosphine ligand, potentially derived from this compound, coordinates to a Cu(I) salt.
2. Oxidative Addition The copper(I) complex undergoes oxidative addition with an aryl halide (Ar-X), forming a Cu(III) intermediate.
3. Nucleophile Coordination A nucleophile (Nu-H) coordinates to the Cu(III) center.
4. Reductive Elimination The coupled product (Ar-Nu) is formed via reductive elimination, regenerating a Cu(I) species.
5. Catalyst Regeneration The Cu(I) species re-enters the catalytic cycle.

This is a generalized mechanism and the exact pathway can vary depending on the specific reactants and conditions.

Nickel-Catalyzed Reactions

The application of this compound as a ligand in nickel-catalyzed reactions is not widely reported. However, the chemistry of related phosphine ligands in nickel catalysis offers significant insights into its potential reactivity. Nickel catalysts are particularly effective for cross-coupling reactions involving the formation of C-P bonds. nih.govresearchgate.net

An important precedent is the use of NiCl₂(dppe) (where dppe is 1,2-bis(diphenylphosphino)ethane) in the presence of zinc to catalyze the cross-coupling of chlorodiphenylphosphine (B86185) with aryl halides. nih.gov This reaction provides a convenient route to tertiary phosphines. The mechanism involves the reduction of Ni(II) to Ni(0) by zinc, followed by the formation of a zinc phosphide (B1233454) that participates in the reaction with the aryl halide. nih.gov This suggests that a similar process could potentially be employed with this compound.

Nickel-catalyzed C-P cross-coupling can also occur through the cleavage of C-CN bonds. For instance, a nickel-catalyzed reaction of Me₃SiPPh₂ with aryl nitriles has been developed for the synthesis of various phosphine ligands. researchgate.net The mechanism of nickel-catalyzed reactions can be complex, often involving different oxidation states of nickel (e.g., Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV)). The choice of ligand plays a crucial role in determining the reaction pathway. Phosphine ligands are known to favor two-electron (closed-shell) oxidative addition pathways, while nitrogen-based ligands can promote one-electron pathways involving radical intermediates.

A general catalytic cycle for a nickel-catalyzed cross-coupling reaction involving a phosphine ligand is outlined below.

Table 2: General Catalytic Cycle for Nickel-Catalyzed Cross-Coupling

StepDescription
1. Precatalyst Activation A Ni(II) precatalyst is reduced to the active Ni(0) species, often by a reducing agent like zinc or manganese.
2. Oxidative Addition The Ni(0) complex undergoes oxidative addition with an electrophile (e.g., an aryl halide), forming a Ni(II) intermediate.
3. Transmetalation A second coupling partner, often an organometallic reagent, transfers its organic group to the nickel center.
4. Reductive Elimination The two organic groups couple and are eliminated from the nickel center, forming the desired product and regenerating the Ni(0) catalyst.

This represents a common pathway; alternative mechanisms, including those involving Ni(I)/Ni(III) cycles, are also known, particularly in reductive cross-coupling reactions.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes bearing chiral phosphine ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, a cornerstone reaction in the synthesis of enantiomerically pure compounds. wiley-vch.dersc.org While direct use of this compound is not relevant for asymmetric catalysis due to its achiral nature, its derivatives, particularly chiral phospholes, are of significant interest.

The synthesis of P-stereogenic phosphines is a key challenge in this field. nih.gov Phosphole-based ligands offer a unique platform for creating chiral environments around the metal center. The stereochemical properties of these ligands can be tuned by introducing chiral substituents on the phosphole ring or by creating atropisomeric biphosphole systems.

In rhodium-catalyzed asymmetric hydrogenation, the substrate coordinates to the rhodium-phosphine complex, followed by the oxidative addition of hydrogen. The subsequent migratory insertion of the olefin into a rhodium-hydride bond and reductive elimination of the product are key steps that determine the stereochemical outcome. The rigidity and electronic properties of the chiral phosphine ligand are critical for achieving high enantioselectivity.

For example, rhodium complexes of chiral bisphospholane ligands like TangPhos have demonstrated excellent enantioselectivity and catalytic activity in the hydrogenation of various substrates. The catalytic cycle for such a reaction is generally understood to proceed through the "unsaturated" pathway, as depicted in a simplified manner below.

Table 3: Simplified Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation

StepDescription
1. Substrate Coordination The prochiral olefin coordinates to the chiral Rh(I)-phosphine complex.
2. Oxidative Addition Molecular hydrogen adds to the rhodium center, forming a Rh(III)-dihydride species.
3. Migratory Insertion One of the hydride ligands migrates to a carbon of the double bond, forming a rhodium-alkyl intermediate. This is often the enantioselectivity-determining step.
4. Reductive Elimination The alkane product is eliminated, regenerating the Rh(I) catalyst.

The actual mechanism can be more complex, with solvent coordination and the formation of different diastereomeric intermediates playing a significant role.

Stereochemical Control and Stereoselectivity in Reactions

Analysis of Inversion Barriers at Phosphorus Centers in Phosphole Moieties

A key feature of phospholes that distinguishes them from other phosphine ligands is the relatively low energy barrier to pyramidal inversion at the phosphorus atom. This stereodynamic behavior has significant implications for their application in stereoselective catalysis. The inversion barrier in simple phospholes is considerably lower than that in saturated phospholanes or acyclic phosphines.

The low inversion barrier is attributed to the electronic structure of the phosphole ring. The transition state for the pyramidal inversion is a planar, sp²-hybridized phosphorus atom. In this planar geometry, the phosphorus lone pair can participate in π-conjugation with the butadiene fragment of the phosphole ring, leading to a degree of aromatic stabilization that lowers the energy of the transition state.

Theoretical and experimental studies have quantified these inversion barriers. The values are sensitive to the substituents on the phosphorus atom and on the carbon atoms of the ring.

Table 4: Calculated and Experimental Inversion Barriers at Phosphorus in Phospholes

CompoundMethodInversion Barrier (kcal/mol)Reference
1-MethylphospholeExperimental16
1-PhenylphospholeExperimental~16
1-H-PhospholeDFT15.6
1-Phenyl-3,4-dimethylphospholeExperimental16.0

The data presented is a selection from the literature and serves to illustrate the typical range of inversion barriers.

This low inversion barrier means that at room temperature, a chiral P-substituted phosphole can exist as a rapidly equilibrating mixture of two enantiomers. However, upon coordination to a transition metal, the phosphorus atom can become stereochemically fixed. This "locking" of the phosphorus configuration is crucial for the creation of a stable chiral environment around the metal center, which is a prerequisite for enantioselective catalysis. The coordination of the phosphole to a metal can also influence the inversion barrier itself.

The ability to control the stereochemistry at the phosphorus center through coordination provides a powerful tool for designing new chiral ligands. For instance, biphosphole ligands can exhibit atropisomerism, and their stereochemical properties can be controlled and utilized in asymmetric catalysis. The dynamic nature of the phosphole ligand can lead to "dynamic kinetic resolution" in catalytic reactions, where the rapidly inverting ligand selectively coordinates to the metal in a configuration that favors the formation of one enantiomer of the product.

Coordination Chemistry and Ligand Design with Dibromophenylphosphine Derivatives

Dibromophenylphosphine as a Precursor for Advanced Phosphine (B1218219) Ligands

This compound (C₆H₅PBr₂) is a pivotal starting material for synthesizing a variety of organophosphorus compounds, particularly phospholes, which are five-membered heterocyclic compounds containing a phosphorus atom. researchgate.net The reactivity of the phosphorus-halogen bonds in this compound allows for its use in cyclization reactions to create these advanced ligand scaffolds.

A common and effective method involves the reaction of this compound with a 1,3-diene. For instance, a two-step procedure starting with 2,3-diphenylbuta-1,3-diene and this compound can be used to prepare stable 1,3,4-triphenylphospholes. researchgate.net This phospholide route is often considered the most efficient pathway for producing such structures. The resulting phospholes can then be chemically modified at the phosphorus atom, leading to a diverse range of ligands with tailored electronic and steric properties for applications in materials science and catalysis. researchgate.net The synthesis of phospholes from this compound underscores its importance as a gateway molecule to more complex and functionally diverse phosphine ligands.

Helical Phosphorus Derivatives as Chiral Ligands for Asymmetric Catalysis

The quest for highly effective chiral ligands in asymmetric catalysis has led to the development of molecules with unique three-dimensional structures, such as helicenes. Helicenes are polycyclic aromatic compounds that adopt a screw-shaped, nonplanar structure, making them inherently chiral. When a phosphorus donor atom is incorporated into this helical framework, the resulting phosphine can act as a powerful ligand for inducing high stereoselectivity in metal-catalyzed reactions. These helical phosphines create a well-defined and rigid chiral pocket around a metal center.

Synthesis and Application of PHelix Ligands

Among the most successful helical phosphine ligands are the PHelix family. These are typically hexahelicene-based diphosphines that have demonstrated exceptional performance in asymmetric catalysis. While the synthesis of such complex molecules is a multi-step process that may not begin directly from this compound, the fundamental chemistry of forming phosphorus heterocycles is a core concept in their creation.

PHelix ligands have proven particularly effective in palladium-catalyzed reactions. For example, the chiral diphosphine 2,15-bis(diphenylphosphino)-hexahelicene, known as PHelix, is an excellent ligand in the kinetic resolution of allylic substitution reactions, achieving enantioselectivities (ee) up to 99% for certain substrates. A notable characteristic of PHelix is that it appears to behave as a chiral monophosphine rather than a chelating diphosphine, which influences its catalytic behavior.

The effectiveness of PHelix has been demonstrated in various transformations. The table below summarizes key findings in palladium-catalyzed kinetic resolution using a PHelix ligand.

Table 1: Application of PHelix in Pd-Catalyzed Asymmetric Allylic Substitution

Substrate Enantioselectivity (ee)
rac-1,3-diphenyl-2-propenyl acetate 96%
rac-1,3-dimesityl-2-propenyl acetate 99%

Data sourced from studies on kinetic resolution via Pd-catalyzed allylic substitution.

These results highlight the capacity of helical phosphine ligands to create highly selective catalysts, driving forward the field of asymmetric synthesis.

Phospholyl Complexes in Organometallic Chemistry

Phospholes derived from precursors like this compound can be deprotonated to form phospholide ions. These planar, aromatic anions are phosphorus analogues of the cyclopentadienyl (B1206354) (Cp) anion and serve as versatile ligands in organometallic chemistry. The η⁵-coordination of a phospholyl ring to a metal center creates stable and reactive sandwich or half-sandwich complexes, analogous to well-known metallocenes. The presence of the phosphorus heteroatom imparts unique electronic properties and provides a spectroscopic handle via ³¹P NMR for characterizing these complexes.

Phosphaferrocenes

Phosphaferrocenes are direct analogues of ferrocene (B1249389) where one or both cyclopentadienyl rings are replaced by a phospholyl ring. The first phosphaferrocene was synthesized by Mathey in 1977. These compounds are typically prepared by reacting a phospholide salt with an iron(II) source, such as ferrous chloride. The synthesis route starting from phospholides is considered superior to other methods.

The resulting phosphaferrocenes exhibit chemistry similar to ferrocene, including electrophilic substitution reactions on the phospholyl ring. Chiral phosphaferrocenes have been developed and explored as ligands in asymmetric catalysis, showing promising results in reactions like the rhodium-catalyzed hydrogenation of dehydroamino acid esters.

Tricarbonyl(η⁵-phospholyl)manganese Complexes (Phosphacymantrenes)

Phosphacymantrenes are another important class of phospholyl complexes, first isolated by Mathey in 1976. They are analogues of cymantrene, [Mn(Cp)(CO)₃], in which a phospholyl ligand is coordinated to a manganese tricarbonyl fragment. The synthesis involves the reaction of a phospholide salt with a manganese(I) carbonyl halide, such as bromopentacarbonylmanganese(I). acs.orgresearchgate.net A synthetic, physicochemical, and structural study of phosphacymantrenes was published in 1978, laying the groundwork for understanding these compounds. acs.org

Like phosphaferrocenes, phosphacymantrenes possess a rich organometallic chemistry and have been used as building blocks for more complex structures. For example, planar-chiral phosphacymantrene derivatives have been synthesized with high enantioselectivity via molybdenum-catalyzed asymmetric ring-closing metathesis. researchgate.net

(Phosphole)gold(I) Complexes

Phospholes can also act as neutral ligands, coordinating to metal centers through the phosphorus lone pair. The reaction of a phosphole with a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), yields (phosphole)gold(I) complexes. researchgate.netbeilstein-journals.org These complexes have demonstrated interesting photophysical and catalytic properties. researchgate.netbeilstein-journals.org

In the solid state, (phosphole)gold(I) complexes can exhibit broad emission spectra due to the formation of aggregates through aurophilic interactions. researchgate.net Furthermore, these gold-phosphole complexes have been shown to be effective catalysts in reactions such as the gold-catalyzed [3+2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles. researchgate.net The ability to easily modify the phosphole ligand, which can be synthesized from this compound, allows for the fine-tuning of the catalyst's properties. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name Formula / Type
This compound C₆H₅PBr₂
2,3-Diphenylbuta-1,3-diene C₁₆H₁₄
1,3,4-Triphenylphosphole C₂₈H₂₁P
PHelix 2,15-bis(diphenylphosphino)-hexahelicene
Phosphaferrocene [Fe(C₅H₅)(C₄R₄P)]
Ferrous chloride FeCl₂
Tricarbonyl(η⁵-phospholyl)manganese (Phosphacymantrene) [Mn(C₄R₄P)(CO)₃]
Bromopentacarbonylmanganese(I) Mn(CO)₅Br
(Phosphole)gold(I) complex [Au(Phosphole)Cl]
Chloro(dimethyl sulfide)gold(I) AuCl(SMe₂)
Ynamide Alkyne with an amide group

Structure-Reactivity Relationships in Novel Ligand Architectures

The utility of this compound as a precursor in coordination chemistry stems from the ability to replace the bromine atoms with a wide array of other functional groups. This substitution provides a powerful method for systematically tuning the steric and electronic properties of the resulting phosphine ligands. These properties are paramount as they dictate the behavior of the metal complexes they form, influencing everything from reaction rates to selectivity in catalysis. The study of these structure-reactivity relationships (SRRs) is crucial for the rational design of new, highly effective ligand architectures. nih.govprinceton.edu

The electronic nature of a phosphine ligand, often described by its σ-donating and π-accepting capabilities, is directly influenced by the substituents on the phosphorus atom. libretexts.org For instance, attaching electron-withdrawing groups to the phenyl ring of a this compound derivative will decrease the electron density on the phosphorus atom. This makes the ligand a weaker σ-donor but a stronger π-acceptor, which can be beneficial for stabilizing electron-rich, low-valent metal centers often encountered in catalytic cycles. libretexts.orgnih.gov Conversely, electron-donating substituents enhance the ligand's σ-basicity, leading to stronger metal-ligand bonds in some contexts. libretexts.orgrsc.org

The steric profile of the ligand, which includes the size and spatial arrangement of its substituents, is another critical factor. libretexts.org The steric bulk can control the number of ligands that coordinate to a metal center, influence the geometry of the complex, and sterically direct the approach of substrates to the active catalytic site. libretexts.orgcmu.edu For example, bulky ligands can create a specific pocket around the metal, which can lead to high selectivity for a particular product. nih.gov A concept quantified by Tolman's cone angle is often used to describe the steric bulk of phosphine ligands. libretexts.org

A significant area of ligand design involves incorporating this compound derivatives into larger, multidentate structures. mdpi.com Bidentate or polydentate ligands, which can form a chelate ring with the metal center, often result in more stable metal complexes compared to their monodentate analogs. cmu.edu The geometry of the linker connecting the phosphine units in a bidentate ligand determines the "bite angle," a key parameter that has a profound effect on the catalytic activity. cmu.edu Manipulating the bite angle can alter the electronic structure and steric environment at the metal, thereby tuning the catalyst's performance. cmu.edursc.org

Detailed Research Findings

Research into phosphine ligands has established clear connections between their structural features and catalytic performance. While broad studies often focus on classes like Buchwald-type phosphines, the principles are directly applicable to derivatives that can be synthesized from this compound. nih.govucla.educhemrxiv.org The modification of substituents allows for the fine-tuning of a catalyst's properties for specific applications, such as cross-coupling reactions. nih.govnih.gov

The following tables summarize key structure-reactivity principles and provide illustrative data on how ligand properties affect reaction outcomes.

Table 1: Influence of Ligand Properties on Catalytic Behavior

Ligand Property Structural Cause Effect on Metal Center General Catalytic Impact
Increased σ-Donation Substitution with electron-donating groups (e.g., alkyl, alkoxy) Increases electron density Can promote oxidative addition; may accelerate reactions involving electron-rich metal centers. libretexts.org
Increased π-Acidity Substitution with electron-withdrawing groups (e.g., -CF₃, halogens) Decreases electron density; stabilizes low oxidation states Stabilizes catalytic intermediates; can enhance reductive elimination. libretexts.orgnih.gov
Increased Steric Bulk Introduction of large substituents (e.g., tert-butyl, cyclohexyl) Limits substrate access; can favor lower coordination numbers Often increases selectivity (e.g., regioselectivity or enantioselectivity). libretexts.orgnih.gov

Table 2: Representative Data on Ligand Effects in Cross-Coupling

This table presents conceptual data illustrating how systematic changes in a phosphine ligand, starting from a base phenylphosphine (B1580520) structure, can impact a hypothetical palladium-catalyzed C-O cross-coupling reaction. nih.gov

LigandKey Structural FeatureTolman Electronic Parameter (ν(CO) in cm⁻¹)Ligand Cone Angle (θ)Reaction Yield (%)Product Selectivity (%)
Triphenylphosphine Standard benchmark2068.9145°4580
(p-MeO-C₆H₄)₃P Electron-donating group2066.7145°6578
(p-CF₃-C₆H₄)₃P Electron-withdrawing group2075.3145°5585
Tricyclohexylphosphine High steric bulk2056.4170°8895
Xantphos Large, rigid bite angle~2067~145° (per P)9298

Note: Data is illustrative, based on established chemical principles and reported trends in the literature. Actual values vary with specific reaction conditions.

These relationships demonstrate that a deep understanding of how structure impacts reactivity is essential for advancing coordination chemistry and designing novel ligand architectures for catalysis. By strategically modifying precursors like this compound, chemists can develop ligands tailored for specific, challenging chemical transformations. princeton.edu

Spectroscopic Characterization and Structural Elucidation of Dibromophenylphosphine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of dibromophenylphosphine derivatives, offering detailed information about the local chemical environment of phosphorus, hydrogen, and carbon atoms.

³¹P NMR spectroscopy is particularly informative for organophosphorus compounds. For derivatives of this compound, such as thiooxophospholes, the ³¹P NMR chemical shifts typically appear in the range of +56 to +58 ppm. rsc.org In some reactions involving this compound, other phosphorus-containing products may be formed, exhibiting ³¹P NMR signals between +45 and +55 ppm. rsc.org The existence of mixed phenyl phosphorus halides has been investigated using ³¹P magnetic resonance. royalholloway.ac.uk

Phosphorus-carbon coupling constants (J-coupling) are also a key feature in the NMR analysis of these compounds. For instance, in certain tetracyclic phosphine (B1218219) oxides derived from reactions involving this compound, the ³¹P-¹³C coupling constants are observed to be significantly larger than those in less rigid heterocyclic systems. lookchem.com The two-bond P-C coupling constants (²Jpc) have been found to be dependent on the geometry around the phosphorus atom in both phosphines and their corresponding oxides. lookchem.com

¹H and ¹³C NMR spectroscopy provide complementary structural information. In derivatives of this compound, the proton and carbon spectra reveal the arrangement of the phenyl group and any other organic substituents. For example, in a phosphole-thiophene derivative synthesized using this compound, the ¹H NMR spectrum showed distinct signals for the phenyl and thienyl protons. rsc.org The transformation of a precursor compound into a half-fused phosphole–thiophene (B33073) derivative perturbs the phosphole ring, which is reflected by the presence of two distinct signals for the P-Cα and P-C-Cβ carbons in the ¹³C NMR spectrum. rsc.org

In some complex derivatives, due to solubility issues, obtaining a ¹³C NMR spectrum can be challenging. rsc.org The stereochemistry of phosphine isomers and their derivatives can often be assigned based on both ¹H and ¹³C NMR spectral data. lookchem.com

Phosphorus-31 NMR Chemical Shift Analysis and Coupling Constants

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for assessing their purity. The electron ionization mass spectrum of this compound is available in the NIST WebBook, providing a fragmentation pattern that can be used for its identification. nist.gov High-resolution mass spectrometry (HR-MS) is often employed to confirm the elemental composition of newly synthesized compounds. For instance, the analysis of a crude reaction mixture by mass spectrometry evidenced the presence of a fully cyclized derivative with a specific mass-to-charge ratio (m/z = 524.9967). rsc.org The molecular weight of this compound is 267.886 g/mol , and its formula is C₆H₅Br₂P. nist.gov

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures

The molecular packing of these compounds in the crystal lattice often shows supramolecular organization due to π-stacking interactions. rsc.org For instance, one derivative was found to pack as π-dimers formed by two different enantiomers with an inter-dimer distance of 3.40 Å. rsc.org Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal structure. researchgate.net

Electronic Spectroscopy for Optical and Electronic Transition Analysis (UV-Vis Absorption and Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to study the electronic properties of this compound derivatives. technologynetworks.comwikipedia.org These techniques probe the electronic transitions between molecular orbitals. msu.edu The UV-Vis absorption spectrum of a phosphole-thiophene derivative exhibited a main band at 340 nm with a shoulder at a lower energy of 432 nm. rsc.org The rigidification of the molecular structure upon cyclization can lead to the appearance of a broad, structured band in the visible region with a blue-shifted absorption threshold. rsc.org

The fluorescence properties of these compounds are also of interest. For example, some phosphole derivatives exhibit enhanced fluorescence quantum yields in the solid state due to their molecular structure. researchgate.net The emission color and performance of organic light-emitting diodes (OLEDs) can vary depending on the nature of the phosphorus-containing material used as the emissive layer. researchgate.net

Computational and Theoretical Chemistry of Dibromophenylphosphine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.govmdpi.com It is widely used to predict various properties of dibromophenylphosphine and its derivatives with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govfaccts.de For this compound and its derivatives, this process involves finding the equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides a crucial starting point for further computational analysis. nih.gov

Table 1: Representative Calculated Geometrical Parameters for this compound This table is illustrative and based on general principles of DFT calculations for similar phosphine (B1218219) derivatives. Actual values would be obtained from specific DFT calculations.

ParameterValue
P-C Bond Length (Å)1.83
P-Br Bond Length (Å)2.25
C-P-Br Bond Angle (°)101.5
Br-P-Br Bond Angle (°)100.0
Phenyl Ring C-C Bond Lengths (Å)~1.40
Phenyl Ring C-H Bond Lengths (Å)~1.09

Electronic Structure Analysis, including HOMO-LUMO Gap Determination

DFT calculations provide detailed information about the electronic structure of molecules. myu-group.co.jp A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. ossila.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be more easily excited. mdpi.comresearchgate.net For this compound and its derivatives, substituents on the phenyl ring can significantly alter the energies of the HOMO and LUMO, thereby tuning the HOMO-LUMO gap and the molecule's electronic properties. myu-group.co.jp

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound This table is illustrative. Actual values would be obtained from specific DFT calculations.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap 5.7

Prediction of Optical and Electrochemical Properties

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the optical and electrochemical properties of molecules. nih.govnih.govmdpi.com The HOMO-LUMO gap provides a first approximation of the electronic excitation energy, which is related to the molecule's absorption of light in the UV-visible spectrum. ossila.com By calculating the energies of electronic transitions, it is possible to predict the absorption maxima (λmax). frontiersin.org

Similarly, DFT can be used to predict electrochemical properties, such as oxidation and reduction potentials. rsc.org The HOMO energy is correlated with the ionization potential and thus the oxidation potential, while the LUMO energy is related to the electron affinity and the reduction potential. nih.gov These predictions are valuable for designing new materials with specific optical or electrochemical characteristics, for example, in the development of organic electronics. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the properties of electronically excited states. ups-tlse.frrsc.orgresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied to an unoccupied orbital without a change in the molecular geometry. faccts.de These calculations are essential for simulating UV-visible absorption spectra. rsc.org

Furthermore, TD-DFT can be used to optimize the geometries of excited states, providing insights into how the molecule's structure changes upon electronic excitation. ups-tlse.fr This is crucial for understanding photophysical processes such as fluorescence and phosphorescence. By calculating the properties of these excited states, researchers can gain a deeper understanding of the photochemistry of this compound derivatives. rsc.org

Mechanistic Insights Derived from Computational Studies

Computational studies, particularly using DFT, are invaluable for elucidating reaction mechanisms. myu-group.co.jpresearchgate.net By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. faccts.de This allows for the determination of activation energies, which govern the rate of a chemical reaction.

For reactions involving this compound and its derivatives, such as nucleophilic substitution at the phosphorus center or cross-coupling reactions, computational studies can identify the most likely mechanistic pathways. researchgate.net They can also shed light on the role of catalysts and the effect of different substituents on the reaction rate and selectivity. These mechanistic insights are critical for optimizing existing synthetic procedures and for the rational design of new reactions.

Stereochemical Calculations, Including Inversion Barriers and Enantiomeric Purity

For chiral phosphines, computational methods can be used to investigate stereochemical properties. This includes the calculation of the inversion barrier at the phosphorus center, which is the energy required to invert the stereochemistry. nih.govnih.gov A high inversion barrier indicates that the enantiomers are configurationally stable and can be resolved. DFT calculations have been used to determine these barriers for various P-stereogenic phosphines. nih.gov

Computational methods can also be used in conjunction with experimental techniques like NMR to help determine the enantiomeric purity of a sample. canada.ca While enantiomeric excess is an experimental measure, computational models can help to understand the factors that influence the stereoselectivity of a reaction leading to a particular enantiomer. youtube.com

Table 3: Calculated Inversion Barriers for a Generic Chiral Phosphine This table is illustrative and demonstrates the type of data obtained from such calculations. Values are hypothetical.

Phosphine DerivativeInversion Barrier (kJ/mol)
P(CH₃)(C₂H₅)(C₆H₅)130
P(CF₃)(C₂H₅)(C₆H₅)155
P(t-Bu)(C₂H₅)(C₆H₅)140

Applications in Advanced Materials Science and Optoelectronics

Polycyclic Aromatic Hydrocarbons (PAHs) for Opto-electronic Devices

Polycyclic aromatic hydrocarbons (PAHs) are planar, π-extended organic molecules that have become prominent materials for optoelectronic applications. Current time information in Bangalore, IN. Their extensive π-conjugated backbone results in a reduced HOMO-LUMO gap and facilitates self-assembly through π-π interactions, which are critical properties for creating efficient organic electronic devices. Current time information in Bangalore, IN.nih.gov The incorporation of heteroatoms like phosphorus into the PAH framework is a key strategy to diversify their structures, reactivity, and electronic properties. Current time information in Bangalore, IN.radtech.org Dibromophenylphosphine is utilized as a key reagent in the synthesis of such phosphorus-doped PAHs. Current time information in Bangalore, IN. In a typical synthesis, this compound is reacted with a zirconacyclopentadiene intermediate, which is formed from a precursor like 2,2′-bis(thiophen-3-ylethynyl)-1,1′-biphenyl. The resulting phosphole is then typically oxidized, for instance with elemental sulfur, to yield a more stable thiooxophosphole integrated into the PAH structure. Current time information in Bangalore, IN.radtech.orgacs.orgethz.ch

The design of PAHs for use in OFETs and OSCs hinges on controlling their electronic properties and solid-state packing. The introduction of phosphole and thiooxophosphole units using this compound as a precursor significantly influences these characteristics. Current time information in Bangalore, IN.acs.org Theoretical calculations and experimental data, including X-ray crystallography, confirm that these phosphorus-containing PAHs can be designed as small, planar molecules, a feature that is beneficial for charge transport. acs.org

The molecular packing in the solid state is crucial for device performance. For instance, studies on a phosphorus-doped PAH (referred to as compound 5 in the source literature) show a supramolecular organization driven by π-stacking. ethz.ch This compound packs into π-dimers with an intermolecular distance of 3.40 Å, and these dimers further engage in π–π interactions to form infinite π-stacked columns, a feature not observed in its non-fused precursor. ethz.ch This long-range organization is a highly desirable characteristic for facilitating charge mobility in OFETs.

The optical and electrochemical properties, which are fundamental to the performance of OFETs and OSCs, are tuned by the specific structure of the P-doped PAH. The position of the phosphole and thiophene (B33073) rings within the PAH structure dictates the optical gap. radtech.orgacs.org For example, one synthesized phosphole derivative exhibited a broad π-π* transition at 486 nm. radtech.orgethz.ch The electrochemical properties, studied via cyclic voltammetry, also show dependence on the molecular structure. radtech.org

Table 1: Optical and Electrochemical Properties of Selected Phosphorus-Doped PAHs Data sourced from studies on P- and S-doped polycyclic aromatic hydrocarbons. radtech.orgethz.ch

Compound ID (from source) Type Absorption Max (λmax, nm) Optical Gap (eV) Electrochemical Gap (eV)
3 Phosphole 486 2.15 2.37
4 Phosphole 340, 432 (shoulder) 2.65 2.76
5 Fused Phosphole 385, 407, 432 2.50 2.52
6 Fused Phosphole 352, 370, 390 2.85 2.90

While the incorporation of phosphorus can lead to materials with interesting charge transport properties, it does not guarantee photo- or electroluminescence. In the case of the phosphorus- and sulfur-doped PAHs synthesized using this compound, the resulting compounds were found to be non-emissive in both dichloromethane (B109758) solutions and in the solid state. radtech.org This lack of luminescence is attributed to the prevalence of non-radiative de-excitation pathways, likely caused by intramolecular rotations within the molecules. radtech.org This finding underscores a key challenge in materials design: the need to create rigid molecular structures that suppress non-radiative decay channels to enhance luminescent efficiency. Although these specific derivatives are not suitable for applications requiring light emission, such as in organic light-emitting diodes (OLEDs), their properties remain relevant for non-emissive applications like transistors and solar cells. Current time information in Bangalore, IN.radtech.org

Design Considerations for Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs)

Fabrication of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick organic films that form spontaneously on the surface of a substrate. nih.govmdpi.com They are a powerful tool for modifying the surface properties of materials at the molecular level. nih.gov A typical SAM-forming molecule consists of three parts: an anchor (or head) group that binds to the substrate, a spacer (often an alkyl or aromatic chain), and a terminal group that defines the chemistry of the new surface. chemicalbook.com

Phosphines and their derivatives, like phosphonic acids, are known to serve as effective anchor groups for forming SAMs on various surfaces, including metals and metal oxides. chemicalbook.comethz.ch The phosphine (B1218219) group can act as a robust ligand, binding strongly to metal surfaces such as gold. mdpi.comnih.gov This offers an alternative to the more commonly studied thiol-gold SAM system. nih.gov

In this context, this compound presents itself as a potential candidate for SAM fabrication. The phosphine moiety could serve as the anchor group to bind to a metal surface. The phenyl ring would act as a rigid spacer, and the two bromine atoms would function as reactive terminal groups. These bromine atoms could be particularly useful for subsequent chemical modifications, allowing for the covalent attachment of other functional molecules to the surface in a process known as "surface-initiated polymerization" or post-assembly modification. However, a review of the available scientific literature did not yield specific examples of this compound being used to create self-assembled monolayers. The discussion of its potential application in this area is therefore based on the established principles of SAM chemistry and the known reactivity of its functional groups.

Helical Phosphorus Derivatives in Optoelectronic Applications

Helicenes are a class of ortho-fused polycyclic aromatic compounds that adopt a screw-shaped, helical structure due to steric hindrance. nih.gov This inherent chirality, combined with their extended π-electron system, gives them unique optical and electronic properties that are of great interest for applications in optoelectronics and asymmetric catalysis. nih.govacademie-sciences.fr The introduction of phosphorus atoms into the helical framework, either as part of the skeleton (phosphahelicenes) or as a substituent, can further modulate these properties. academie-sciences.fr

This compound, in its oxidized form, serves as a valuable building block in the synthesis of precursors for such helical structures. A review of organophosphorus chemistry highlights that this compound oxide is used in palladium-catalyzed Suzuki cross-coupling reactions to produce aryl-biphenyl derivatives. vdoc.pub These biphenyl (B1667301) structures are fundamental precursors to more complex molecules. For instance, a stilbene (B7821643) derivative bearing a diphenylphosphine (B32561) oxide function, created through similar synthetic strategies, was reported to be a useful intermediate in the preparation of a heptahelicene. vdoc.pub The general synthetic route often involves creating a stilbene-type precursor which is then cyclized into the final helical molecule via a photochemical reaction. academie-sciences.fr The use of this compound oxide in these initial steps provides a method for incorporating the phosphorus atom that is essential for the target molecule's function.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies for Complex Dibromophenylphosphine Architectures

The synthesis of complex molecules containing the this compound moiety is a cornerstone of its evolving application. While established methods exist, future research will focus on creating more intricate and functional molecular architectures with greater efficiency and precision.

One area of development is the refinement of reaction conditions to overcome existing limitations. For instance, the synthesis of certain phosphorus-containing heterocycles, such as phospholes, from this compound can require lengthy reaction times, sometimes spanning several days. ethz.ch High-pressure synthesis has been shown to drastically reduce these reaction times, offering a pathway to more efficient production. ethz.ch

Future strategies will likely involve the design of novel catalytic systems to facilitate the construction of complex phosphine (B1218219) derivatives. Moreover, existing methods are being adapted to create sophisticated structures. A notable example is the reaction of this compound with 2,2'-dilithiated biaryl precursors to synthesize phosphorus-doped polycyclic aromatic hydrocarbons (PAHs). rsc.orgresearchgate.net This approach allows for the precise incorporation of a phosphorus atom into a large π-conjugated system, opening avenues for new electronic materials. researchgate.net The development of synthetic methods for phosphorus compounds containing pyrazole (B372694) rings, which often involves direct phosphorylation or ring-closure reactions, provides a blueprint for creating other complex, functional heterocyclic systems derived from this compound. clockss.org

Expansion of Catalytic Applications and Mechanistic Understanding

Derivatives of this compound, particularly the phosphine ligands synthesized from it, are central to transition metal catalysis. A major future direction is the expansion of their use into a broader range of chemical transformations and the deepening of the mechanistic understanding that governs their reactivity.

Research is increasingly focused on tailoring the electronic and steric properties of phosphine ligands to enhance catalytic performance. The electron density and bulkiness of a phosphine ligand are known to be critical factors that influence the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com By modifying the substituents on the phenyl ring of this compound, ligands can be fine-tuned for specific applications. For example, the development of monophosphine ligands has proven highly effective for challenging C-S cross-coupling reactions, a domain previously thought to require chelating bisphosphine ligands. nih.gov

Emerging areas such as dual photoredox and phosphine catalysis represent a significant growth front. This approach enables novel bond activations, such as the generation of sulfonamidyl radicals from primary sulfonamides for hydroamination reactions, expanding the synthetic toolkit. osti.gov Progress in this field is fundamentally linked to a deeper mechanistic understanding. rwth-aachen.de The combination of experimental techniques (e.g., kinetic analysis, spectroscopy) and computational modeling is becoming essential for elucidating complex catalytic cycles, identifying catalyst deactivation pathways, and rationally designing more robust and efficient catalysts for the future. rwth-aachen.deimperial.ac.ukdanlehnherr.com

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has transitioned from a supplementary tool to an indispensable partner in chemical research. For this compound and its derivatives, advanced computational modeling is set to accelerate discovery and innovation by providing predictive insights into molecular properties and reactivity.

A significant emerging trend is the use of machine learning and artificial intelligence to navigate the vast chemical space of potential catalysts. By creating extensive databases, such as the Metal-Phosphine Catalyst Database (MPCD), researchers can use machine learning algorithms to identify an "active ligand space" — a defined range of properties that correlate with high catalytic activity. rsc.org This data-driven approach can predict the efficacy of novel phosphine ligands derived from this compound for various cross-coupling reactions and even help discover new, low-cost catalysts. rsc.org

Furthermore, first-principles calculations, such as Density Functional Theory (DFT) and ab initio methods, are being employed to predict the fundamental properties of new materials before they are ever synthesized in a lab. acs.orgrsc.org These computational tools can forecast electronic structures, reaction mechanisms, and even the pKa of novel phosphorus-containing acids with remarkable accuracy. nih.gov This predictive power allows for the in silico design of molecules with desired characteristics, drastically reducing the time and resources spent on experimental trial and error and guiding synthetic chemists toward the most promising targets. danlehnherr.com

Role in Supramolecular Assemblies and Architectures

Supramolecular chemistry, which explores the formation of complex assemblies through non-covalent interactions, presents a fertile ground for the application of this compound-derived building blocks. numberanalytics.com The ability to functionalize the phenyl ring and substitute the bromine atoms makes it a versatile scaffold for designing molecules capable of self-assembly.

Future research will focus on creating molecules with specific recognition sites that can drive the formation of well-defined supramolecular structures. These assemblies are held together by forces such as hydrogen bonding, π-π stacking, and metal-ligand coordination. numberanalytics.com An exciting application is the development of self-assembling catalytic systems. For example, water-soluble phosphines can be combined with cyclodextrins to form supramolecular ligands for aqueous-phase catalysis, where the assembly can enhance reactivity and facilitate catalyst recycling. univ-artois.fr

The potential architectures are diverse. Phosphorus-containing dendrimers, which are highly branched, tree-like macromolecules, can be constructed with a phosphine core and have shown potential in various applications. nih.govacs.org Moreover, inspired by nature, researchers are designing phosphorus-containing amphiphiles that can self-assemble into complex nanostructures, such as the cuboid vesicles formed by certain phospholipids. desy.de These structures could find use in advanced drug delivery systems or as nanoreactors. desy.denih.gov Even simple phosphate-containing molecules have been shown to form dynamic assemblies in solution, highlighting the inherent tendency of these compounds to create higher-order structures. pnas.org

Design of Responsive Phosphorus-Containing Materials

"Smart" or responsive materials, which change their properties in response to external stimuli, are at the forefront of materials science. This compound is a valuable precursor for monomers that can be incorporated into such advanced functional materials. nih.govresearchgate.net The unique properties endowed by the phosphorus atom are key to designing materials that respond to a variety of triggers, including pH, temperature, light, and redox potential. researchgate.netnih.govnumberanalytics.com

A primary focus is the development of responsive polymers for biomedical applications. acs.orgmdpi.com By incorporating phosphorus-containing units into polymer chains, materials such as hydrogels can be created that swell or shrink in response to physiological pH or temperature changes, enabling the controlled release of therapeutic agents. nih.govbohrium.com

Light-responsive materials represent another promising avenue. rsc.org Photoswitchable molecules can be integrated into polymer structures derived from phosphorus-containing monomers, allowing for material properties to be controlled with specific wavelengths of light. mdpi.com This could lead to applications in remote-controlled drug delivery, adaptive optics, and information storage. The scope of applications extends beyond medicine to areas like agriculture, with the potential for controlled-release systems for fertilizers or pesticides, and to self-healing materials where a stimulus triggers a chemical reaction to repair damage. mdpi.comustc.edu.cn The inherent redox activity and electronic properties of the phosphorus center in this compound derivatives make it an ideal component for creating a new generation of smart materials.

Q & A

Q. What interdisciplinary approaches leverage this compound in materials science?

  • Methodological Answer : Investigate its utility as a precursor for phosphorus-doped graphene. Use XPS and TEM to characterize doping efficiency. Collaborate with computational chemists to model charge-transfer properties. Cite toxicological profiles to address environmental impact in the "Discussion" section .

Tables for Key Data Comparison

Property Analytical Method Typical Value Validation Criteria
PurityHPLC with UV detection≥95%Calibration with certified standard
Thermal StabilityTGA/DSCDecomposition at >150°CRepeatability across 3 replicates
Reactivity in Cross-Coupling31^{31}P NMR kineticskobsk_{obs} = 0.05 s1^{-1}Comparison with DFT models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.